molecular formula C13H12N4O B13807015 1'(Or 2')-(p-aminobenzylidene)isonicotinohydrazide CAS No. 6419-33-6

1'(Or 2')-(p-aminobenzylidene)isonicotinohydrazide

Cat. No.: B13807015
CAS No.: 6419-33-6
M. Wt: 240.26 g/mol
InChI Key: AAEHLOISIGDVHC-CXUHLZMHSA-N
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Description

1’(Or 2’)-(p-Aminobenzylidene)isonicotinohydrazide is a Schiff base derivative synthesized via the condensation of isonicotinohydrazide (isoniazid) with p-aminobenzaldehyde. The compound belongs to the broader class of benzylidene isonicotinohydrazides, characterized by a pyridine core linked to a hydrazide moiety and a substituted benzylidene group. The p-amino substituent on the benzylidene ring introduces electron-donating properties, which may influence its biological activity and physicochemical behavior. Synthesis typically involves refluxing isonicotinohydrazide with the aldehyde in ethanol with catalytic acetic acid, followed by characterization via spectroscopic techniques (IR, NMR) and elemental analysis .

Properties

CAS No.

6419-33-6

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-(4-aminophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H12N4O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,14H2,(H,17,18)/b16-9+

InChI Key

AAEHLOISIGDVHC-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide can be synthesized through a condensation reaction between isonicotinic acid hydrazide and p-aminobenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Isonicotinic acid hydrazide+p-aminobenzaldehyde1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide+water\text{Isonicotinic acid hydrazide} + \text{p-aminobenzaldehyde} \rightarrow \text{1'(Or 2')-(p-aminobenzylidene)isonicotinohydrazide} + \text{water} Isonicotinic acid hydrazide+p-aminobenzaldehyde→1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide+water

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial properties, particularly against Mycobacterium tuberculosis.

    Medicine: Explored as a potential therapeutic agent for tuberculosis and other bacterial infections.

    Industry: Potential use in the development of new antimicrobial agents and materials.

Mechanism of Action

The mechanism of action of 1’(Or 2’)-(p-aminobenzylidene)isonicotinohydrazide involves its interaction with bacterial enzymes and cellular structures. The compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death. The molecular targets include enzymes involved in fatty acid synthesis and cell wall assembly.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of benzylidene isonicotinohydrazides are highly dependent on the substituents attached to the benzylidene ring. Below is a detailed comparison across key domains:

Anticancer Activity

Compound Substituent Activity (Cancer Cell Line) Key Findings Reference
(E)-N'-(4-Fluorobenzylidene)isonicotinohydrazide 4-Fluoro Lung, Colon, CNS, Ovarian Showed superior activity to etoposide (standard drug) due to electron-withdrawing F group enhancing cytotoxicity.
(E)-N'-(4-Nitrobenzylidene)isonicotinohydrazide 4-Nitro Prostate, Renal Nitro group improved DNA intercalation and apoptosis induction.
(E)-N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide 3,4-Dimethoxy Breast (MCF7) Moderate activity; methoxy groups may enhance solubility but reduce potency.
p-Aminobenzylidene derivative p-Amino Not directly tested Predicted lower activity than nitro/fluoro derivatives due to electron-donating NH₂ group.

Insights: Electron-withdrawing groups (e.g., -F, -NO₂) enhance anticancer activity by improving electrophilicity and DNA interaction. The p-amino group, being electron-donating, may reduce efficacy unless it participates in hydrogen bonding with biological targets .

Antimicrobial Activity

Compound Substituent Activity (MIC, µg/mL) Key Findings Reference
(E)-N'-(3,4,5-Trimethoxybenzylidene)isonicotinohydrazide 3,4,5-Trimethoxy 6.25–12.5 (Gram±, Fungi) Most potent antimicrobial derivative; methoxy groups improve membrane penetration.
(E)-N'-(Furan-2-ylmethylene)isonicotinohydrazide Furan ring 25–50 (Gram±) Superior to purely aromatic derivatives due to heterocyclic flexibility.
(E)-N'-(2-Hydroxy-5-nitrobenzylidene)isonicotinohydrazide 2-OH, 5-NO₂ 12.5–25 (Gram±) Synergistic effect of -OH (hydrogen bonding) and -NO₂ (electron withdrawal).
p-Aminobenzylidene derivative p-Amino Not reported Expected moderate activity; NH₂ may enhance target binding but lacks lipophilicity.

Insights: Methoxy and nitro groups significantly enhance antimicrobial potency. The p-amino group’s hydrophilic nature may limit membrane permeability compared to lipophilic substituents like furan or methoxy .

Enzyme Inhibition (TNAP)

Compound Substituent IC₅₀ (TNAP Inhibition) Key Findings Reference
(E)-N'-(Methoxybenzylidene)isonicotinohydrazide Methoxy <1 µM Most potent TNAP inhibitor; methoxy enhances binding to catalytic site.
Chalcone-1,2-benzothiazine hybrids Hybrid pharmacophore 1–10 µM Selective inhibition via dual pharmacophore interaction.
p-Aminobenzylidene derivative p-Amino Not tested Potential moderate activity due to NH₂’s hydrogen-bonding capacity.

Insights: Methoxy and hybrid pharmacophores dominate TNAP inhibition.

Antioxidant Activity

Compound Substituent H₂O₂ Scavenging (%) Key Findings Reference
(E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide 4-OH, 3-OCH₃ >80% Synergistic radical scavenging by -OH and -OCH₃.
(E)-N'-(2-Hydroxybenzylidene)isonicotinohydrazide 2-OH 60–70% Moderate activity due to single -OH group.
p-Aminobenzylidene derivative p-Amino Not reported Predicted 50–60% activity; NH₂ can donate electrons but lacks phenolic -OH.

Insights: Hydroxyl and methoxy groups are critical for antioxidant efficacy. The p-amino group may exhibit moderate activity but is less effective than phenolic derivatives .

Physicochemical and Structural Properties

Property p-Aminobenzylidene Derivative Nitro/Fluoro Derivatives Methoxy Derivatives
Electron Effects Electron-donating (-NH₂) Electron-withdrawing (-NO₂, -F) Electron-donating (-OCH₃)
Lipophilicity (LogP) Moderate High Moderate to high
Hydrogen Bonding Strong (NH₂ as donor/acceptor) Weak (NO₂/F as acceptors) Moderate (OCH₃ as acceptor)
Crystal Packing Stabilized by NH₂ H-bonding π-π stacking dominant H-bonding with OCH₃ and π-π

Insights: The p-amino group enhances hydrogen bonding in crystal structures but may reduce lipophilicity compared to nitro/methoxy derivatives, impacting bioavailability .

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